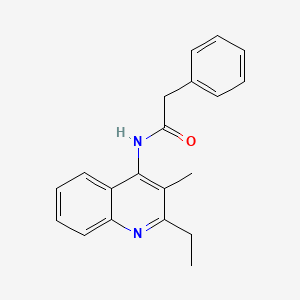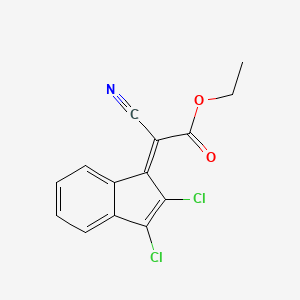
cyclopentyl 4-(4-chlorophenyl)-2-methyl-6-oxo-1,4,5,6-tetrahydro-3-pyridinecarboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
X-ray mapping in heterocyclic design : A study by Albov et al. (2005) explored the structure of a closely related compound, 1-(4-chlorophenacyl)-4-methyl-1,5,6,7-tetrahydro-2H-cyclopenta[b]pyridin-2-one, using single-crystal X-ray diffraction, providing insights into the synthesis and structural characteristics of similar compounds (Albov, Rybakov, Babaev, & Aslanov, 2005).
Transformation and Antibacterial Activity : Anusevičius et al. (2014) described the synthesis of ethyl 1-(4-chlorophenyl)-2-methyl-4-oxo-1,4,5,6-tetrahydropyridine-3-carboxylate, detailing the reaction with hydrazines and the formation of various derivatives (Anusevičius, Mickevičius, Belyakov, Šiugždaitė, & Kantminienė, 2014).
Molecular Structure Analysis
- Structural Characterization of Similar Compounds : The synthesis and structural characterization of related compounds, such as Methyl 6-chloro-4-(2-chlorophenyl)-5-formyl-2-methyl-1,4-dihydropyridine-3-carboxylate, have been detailed in studies, contributing to the understanding of the molecular structure of analogous compounds (de Armas et al., 2000).
Chemical Reactions and Properties
- Cycloaddition Reactions : Research by Carruthers and Moses (1988) on the cycloaddition of tetrahydropyridine N-oxide with isobutyl vinyl ether and allyl alcohol leading to hexahydroisoxazolo[2,3-a] pyridines provides insight into potential chemical reactions and properties of related compounds (Carruthers & Moses, 1988).
Physical Properties Analysis
- X-ray Diffraction Studies : Studies like that of Zhao et al. (2009), which analyzed the crystal structure of 3-(2,4-dichlorophenyl)-4-dydroxy-5-cyclohexanyl-△3-dihydrofuran-2-one, provide a basis for understanding the physical properties of structurally similar compounds (Zhao et al., 2009).
Chemical Properties Analysis
- Exploration of Functional Groups : The synthesis and study of compounds like 6,7‐dihydro‐2‐methoxy‐4‐(substituted)‐5H ‐benzo[6,7]cyclohepta[1,2‐b ]pyridine‐3‐carbonitrile by Moustafa and Girgis (2007) offer insights into the chemical properties and the behavior of functional groups in similar compounds (Moustafa & Girgis, 2007).
Applications De Recherche Scientifique
Hydrogen Bonding and Structural Analysis
Research on related compounds, such as anticonvulsant enaminones, highlights the importance of hydrogen bonding in determining molecular structure. These compounds, including derivatives with structural similarities to cyclopentyl 4-(4-chlorophenyl)-2-methyl-6-oxo-1,4,5,6-tetrahydro-3-pyridinecarboxylate, exhibit specific conformational arrangements influenced by hydrogen bonds. Such insights are crucial for understanding the molecular basis of drug action and designing new therapeutics (Kubicki, Bassyouni, & Codding, 2000).
Synthetic Applications
The compound's structural framework serves as a building block in synthesizing heterocyclic compounds, demonstrating its utility in creating complex molecular architectures. For instance, one study describes a novel method for synthesizing pyrindines and tetrahydroquinolines, showcasing the compound's role in generating pharmacologically relevant structures (Yehia, Polborn, & Müller, 2002).
Antimicrobial Activity
The antimicrobial potential of related compounds, such as derivatives resulting from the cyclization of N-(4-chlorophenyl)-β-alanine, highlights the broader applicability of cyclopentyl 4-(4-chlorophenyl)-2-methyl-6-oxo-1,4,5,6-tetrahydro-3-pyridinecarboxylate in developing new antibacterial agents. This research indicates the potential for creating compounds with weak antibacterial activity, offering a starting point for further optimization (Anusevičius, Mickevičius, Belyakov, Šiugždaitė, & Kantminienė, 2014).
Structural Characterization
X-ray diffraction studies of closely related compounds provide detailed insights into molecular geometry, essential for understanding the compound's interactions and reactivity. For example, the analysis of 1-(4-chlorophenacyl)-4-methyl-1,5,6,7-tetrahydro-2H-cyclopenta[b]pyridin-2-one revealed significant differences in the dihedral angle between phenyl and heterocycle planes, impacting molecular properties (Albov, Rybakov, Babaev, & Aslanov, 2005).
Propriétés
IUPAC Name |
cyclopentyl 4-(4-chlorophenyl)-6-methyl-2-oxo-3,4-dihydro-1H-pyridine-5-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20ClNO3/c1-11-17(18(22)23-14-4-2-3-5-14)15(10-16(21)20-11)12-6-8-13(19)9-7-12/h6-9,14-15H,2-5,10H2,1H3,(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UOPGJGZCQUIORH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(CC(=O)N1)C2=CC=C(C=C2)Cl)C(=O)OC3CCCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20ClNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Cyclopentyl 4-(4-chlorophenyl)-2-methyl-6-oxo-1,4,5,6-tetrahydropyridine-3-carboxylate | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-[4-(4-methylphenyl)-1,3-thiazol-2-yl]-4,5,6,7-tetrahydro-1-benzothiophen-2-amine](/img/structure/B5553502.png)

![N-methyl-4-[(3-methyl-1-piperidinyl)sulfonyl]-2-thiophenecarboxamide](/img/structure/B5553509.png)
![4-[4-(difluoromethoxy)benzoyl]-5-methyl-1-(3-methylphenyl)-2-piperazinone](/img/structure/B5553510.png)
![N-({5-[(dimethylamino)carbonyl]-2-furyl}methyl)-5-oxo-1-(3-pyridinylmethyl)-3-pyrrolidinecarboxamide](/img/structure/B5553521.png)
![6-ethyl-5-methyl-2-(4-methylphenyl)pyrazolo[1,5-a]pyrimidin-7-ol](/img/structure/B5553529.png)

![[3-allyl-1-(2-chloro-4-fluorobenzyl)piperidin-3-yl]methanol](/img/structure/B5553541.png)
![4-[5-[(5-methyl-2-furyl)methylene]-2,4,6-trioxotetrahydro-1(2H)-pyrimidinyl]benzoic acid](/img/structure/B5553562.png)

![1-[5-(3,5-dimethyl-1H-pyrazol-4-yl)-1H-benzimidazol-2-yl]ethanol](/img/structure/B5553575.png)


![2-(3,4-difluorobenzyl)-8-(tetrahydro-2H-pyran-4-yl)-2,8-diazaspiro[4.5]decan-3-one](/img/structure/B5553591.png)